![molecular formula C18H18N2O3 B2879561 2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-aminobenzoate CAS No. 931239-24-6](/img/structure/B2879561.png)
2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-aminobenzoate
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Description
2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-aminobenzoate, also known as MIAMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MIAMI is a derivative of indole-2-carboxylic acid and 4-aminobenzoic acid, and its chemical structure consists of a benzene ring, an indole ring, and a carboxylic acid group.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Research on 2-aminothiazoles, which share structural similarities with the indole nucleus of the compound , has revealed insights into their nitrogen and carbon nucleophilicities. This study assessed the reactivity of 2-aminothiazoles with superelectrophilic compounds, providing a foundation for understanding the reactivity of compounds with similar indole and amine functionalities (Forlani et al., 2006).
- The synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process offers insights into synthetic strategies that may be applicable to the synthesis of complex indole-derived compounds (Gabriele et al., 2006).
Biological Activity
- The synthesis and antitumor evaluation of new heteroaryl and heteroannulated indoles from dehydrophenylalanines highlight the potential biological activities of indole derivatives. This research indicates the potential for such compounds to inhibit the growth of various human tumor cell lines, suggesting a pathway for the development of anticancer agents (Queiroz et al., 2008).
- Another study on the synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as a new class of antimitotic agents and tubulin inhibitors demonstrates the significant antiproliferative activity of indole derivatives. These findings provide a foundation for the potential therapeutic applications of indole-based compounds in cancer treatment (Romagnoli et al., 2008).
properties
IUPAC Name |
[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-aminobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-10-14-4-2-3-5-16(14)20(12)17(21)11-23-18(22)13-6-8-15(19)9-7-13/h2-9,12H,10-11,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDULSQJWJSEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)COC(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-aminobenzoate |
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